![molecular formula C9H14N2O2 B592169 Tert-butyl 1H-pyrrol-1-ylcarbamate CAS No. 937046-95-2](/img/structure/B592169.png)
Tert-butyl 1H-pyrrol-1-ylcarbamate
Overview
Description
Tert-butyl 1H-pyrrol-1-ylcarbamate is an organocarbamate compound . It is also known as TBPC.
Molecular Structure Analysis
The molecular formula of Tert-butyl 1H-pyrrol-1-ylcarbamate is C9H14N2O2 . The average mass is 182.220 Da and the monoisotopic mass is 182.105530 Da .
Physical And Chemical Properties Analysis
Tert-butyl 1H-pyrrol-1-ylcarbamate has a density of 1.1±0.1 g/cm3 . The index of refraction is 1.505 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has 3 freely rotating bonds . The polar surface area is 43 Å2 . The polarizability is 20.1±0.5 10-24 cm3 . The surface tension is 35.8±7.0 dyne/cm . The molar volume is 171.0±7.0 cm3 .
Scientific Research Applications
Chemical Properties
“Tert-butyl 1H-pyrrol-1-ylcarbamate” is a chemical compound with the CAS Number: 937046-95-2. It has a molecular weight of 182.22 and a linear formula of C9H14N2O2 . It is a solid at room temperature.
Safety and Hazards
The safety information available indicates that “Tert-butyl 1H-pyrrol-1-ylcarbamate” may be harmful if swallowed (Hazard Statement: H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling (Precautionary statements: P280-P305+P351+P338).
Enantioselective Synthesis of Pyrrolidines
A significant application of “Tert-butyl 1H-pyrrol-1-ylcarbamate” derivatives is found in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines. This process is facilitated through a nitrile anion cyclization strategy, which is both practical and efficient.
Versatility in Producing Chiral Pyrrolidine Derivatives
Future Directions
As for future directions, it’s difficult to predict without specific context. The use and study of “Tert-butyl 1H-pyrrol-1-ylcarbamate” would likely depend on the needs of the scientific and industrial communities. For example, if the compound shows promising properties, it could be studied further for potential applications.
Safety And Hazards
Tert-butyl 1H-pyrrol-1-ylcarbamate is labeled with the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
tert-butyl N-pyrrol-1-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOTVVAIWOCYFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678242 | |
Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1H-pyrrol-1-ylcarbamate | |
CAS RN |
937046-95-2 | |
Record name | 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937046-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937046952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 1H-pyrrol-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 1H-pyrrol-1-ylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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